Methyl linolelaidate, also known as methyl linolelaidic acid or methyl trans,trans-9,12-octadecadienoate, is an ester derived from linolelaidic acid. It has the molecular formula and a molecular weight of approximately 294.47 g/mol. This compound features two trans double bonds located at the 9th and 12th carbon positions of the fatty acid chain, distinguishing it from its cis counterpart, methyl linoleate . Methyl linolelaidate is primarily found in certain vegetable oils and is of interest due to its unique chemical properties and potential health benefits.
Methyl linolelaidate can be synthesized through several methods:
Methyl linolelaidate finds applications in various fields:
Interaction studies have demonstrated that methyl linolelaidate can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation. Its role as an antioxidant has been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress . Furthermore, research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems.
Methyl linolelaidate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Double Bonds | Unique Features |
---|---|---|---|
Methyl Linoleate | Ester of Linoleic Acid | Two cis | Commonly found in vegetable oils |
Methyl Oleate | Ester of Oleic Acid | One cis | Higher stability compared to methyl linolelaidate |
Methyl Arachidate | Ester of Arachidic Acid | No double bonds | Higher melting point; solid at room temperature |
Methyl Palmitate | Ester of Palmitic Acid | No double bonds | Widely used as a food additive |
Methyl linolelaidate is unique due to its specific arrangement of trans double bonds, which affects its physical properties and biological activities compared to other similar compounds.
Methyl linolelaidate, with the chemical formula C19H34O2, is the methyl ester of linolelaidic acid, which is the trans isomer of linoleic acid [1]. The compound is characterized by its unique structural features, particularly the presence of two trans double bonds at positions 9 and 12 in the carbon chain [5]. The IUPAC name for this compound is methyl (9E,12E)-octadeca-9,12-dienoate, which reflects its structural configuration with the E notation indicating the trans geometry at both double bonds [1].
The molecular structure of methyl linolelaidate contains a total of 55 atoms, including 19 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms [1]. The compound features 54 bonds, including 20 non-hydrogen bonds, 3 multiple bonds, 15 rotatable bonds, 3 double bonds, and 1 aliphatic ester group [1]. This structural arrangement contributes to the compound's physical and chemical properties.
X-ray diffraction (XRD) studies of methyl linolelaidate reveal important information about its crystal structure. While specific XRD data for methyl linolelaidate itself is limited, studies on related trans fatty acid esters provide valuable insights [21]. Crystallographic analysis of cholesteryl linolelaidate (cholesteryl trans-9-trans-12-octadecadienoate) at 123 K shows a monoclinic crystal structure with space group P2(1) and cell dimensions a = 13.03(3), b = 8.76(2), c = 17.90(4) Å, β = 89.7(2)° [21]. The molecule adopts a fully extended conformation (length 43.3 Å), except for a symmetric bowing in the linolelaidate chain segment containing the two unconjugated trans ethylenic bonds [21].
The torsion angles at the four carbon-carbon bonds adjacent to the carbon-carbon double bonds are all in the preferred (+/-)-skew range, allowing for efficient chain packing without having a regular subcell structure [21]. This arrangement is similar to the overall conformation observed in oleate chains in crystals of cholesteryl oleate, despite the chemical differences between oleate and linolelaidate chains [21].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of methyl linolelaidate. In 1H-NMR spectra, the methyl ester protons of methyl linolelaidate typically appear as a singlet at approximately 3.7 ppm [19]. The trans configuration of the double bonds in methyl linolelaidate gives rise to characteristic signals that differ from those of its cis counterpart (methyl linoleate) [3] [4].
The 13C-NMR spectrum of methyl linolelaidate shows signals for the carbonyl carbon of the ester group at around 172-174 ppm [19]. The carbon atoms involved in the trans double bonds typically resonate in the range of 130-135 ppm, which is slightly different from the chemical shifts observed for cis double bonds [4]. The methoxy carbon of the methyl ester group appears at approximately 51.5 ppm [19].
Infrared (IR) spectroscopy is particularly useful for identifying the trans configuration in fatty acid esters like methyl linolelaidate [8] [12]. The trans double bonds in methyl linolelaidate give rise to a characteristic absorption band at approximately 967 cm-1, which is due to the out-of-plane deformation of C-H bonds adjacent to the trans double bond [12] [23]. This band is distinct from the absorption of cis double bonds, which typically occurs at around 720 cm-1 [8].
Other important IR absorption bands for methyl linolelaidate include:
Table 1: Key Infrared Absorption Bands of Methyl Linolelaidate
Functional Group | Wavenumber (cm-1) | Vibration Mode |
---|---|---|
C-H (alkene) | 3100-3000 | Stretching |
C-H (methylene) | 2960-2860 | Stretching |
C=O (ester) | 1750-1715 | Stretching |
C=C | 1666-1640 | Stretching |
C-O (ester) | 1230-1030 | Stretching |
Trans C=C | ~967 | C-H deformation |
The IR spectrum of methyl linolelaidate can be used to distinguish it from its cis isomer (methyl linoleate) based on the presence of the characteristic trans absorption band [12] [23].
The thermodynamic properties of methyl linolelaidate are important for understanding its physical behavior under different conditions [10]. These properties include melting point, boiling point, density, and other thermal characteristics.
The melting point of methyl linolelaidate is not extensively documented in the literature, but it is expected to be higher than that of its cis counterpart (methyl linoleate) due to the more linear arrangement of the trans double bonds, which allows for more efficient molecular packing [22]. For comparison, methyl linoleate has a reported melting point of approximately -35°C [10]. The trans configuration in methyl linolelaidate would likely result in a higher melting point, possibly in the range of -20 to -10°C, though precise experimental data is limited [22] [26].
The boiling point of methyl linolelaidate is reported to be approximately 152°C at 2 mmHg pressure [26]. Under standard pressure conditions, the boiling point would be significantly higher. For comparison, methyl linoleate has a reported boiling point of 192°C at 4 mmHg [10]. The difference in boiling points between the cis and trans isomers reflects their structural differences and intermolecular forces [10] [26].
Methyl linolelaidate has a density of approximately 0.88 g/mL at 25°C [26]. This is comparable to the density of methyl linoleate, which is reported as 0.889 g/mL at 25°C [10]. The similar densities reflect the identical molecular formula and weight of these isomers, with differences arising primarily from their molecular packing due to the cis versus trans configuration [10] [26].
Additional physical properties of methyl linolelaidate include:
Table 2: Thermodynamic Parameters of Methyl Linolelaidate
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 294.47 g/mol | - |
Melting Point | Higher than -35°C (estimated) | - |
Boiling Point | 152°C | 2 mmHg pressure |
Density | 0.88 g/mL | 25°C |
Refractive Index | 1.4580-1.4620 | - |
Flash Point | -1°C | - |
Physical State | Liquid | Room temperature |
Color | Clear, colorless | - |
The thermodynamic properties of methyl linolelaidate are influenced by its molecular structure, particularly the trans configuration of its double bonds, which affects molecular packing and intermolecular interactions [22] [26].
The solubility and partition behavior of methyl linolelaidate are critical parameters that influence its interactions with various solvents and biological systems [13] [17]. These properties are determined by the compound's molecular structure, particularly its long hydrocarbon chain and the presence of the ester group [26].
Methyl linolelaidate has limited solubility in water, with a reported value of approximately 0.019 mg/L [26]. This low water solubility is expected due to the predominantly hydrophobic nature of the molecule, with its long hydrocarbon chain containing 18 carbon atoms [26]. The compound is, however, soluble in various organic solvents, including:
The solubility of methyl linolelaidate in organic solvents is influenced by the polarity of the solvent and the ability of the solvent molecules to interact with the ester group and the hydrocarbon chain of the compound [13] [17]. The trans configuration of the double bonds in methyl linolelaidate may also affect its solubility compared to its cis isomer (methyl linoleate) due to differences in molecular packing and intermolecular interactions [5] [26].
The partition coefficient (log P) is a measure of the differential solubility of a compound in a hydrophobic solvent (typically octanol) and a hydrophilic solvent (typically water) [13]. It is an important parameter for predicting the behavior of a compound in biological systems, including its absorption, distribution, and bioaccumulation potential [13].
For methyl linolelaidate, the calculated log P value is expected to be high, indicating its lipophilic nature [25]. While specific experimental data for methyl linolelaidate is limited, the log P value for the structurally similar methyl linoleate is reported to be approximately 7.64 [2]. Given the structural similarities, methyl linolelaidate would likely have a comparable log P value, possibly with slight variations due to the trans configuration of its double bonds [25] [26].
The high log P value indicates that methyl linolelaidate strongly partitions into the lipid phase in a two-phase system, which is consistent with its low water solubility and high solubility in organic solvents [13] [25]. This lipophilicity is an important factor in determining the compound's behavior in various applications, including its potential interactions with biological membranes [13].
Table 3: Solubility and Partition Properties of Methyl Linolelaidate
Parameter | Value | Notes |
---|---|---|
Water Solubility | 0.019 mg/L | Limited solubility due to hydrophobic nature |
Solubility in Organic Solvents | Soluble | DMF, fat solvents, oils |
Solubility in Chloroform | Sparingly soluble | - |
Solubility in Ethyl Acetate | Slightly soluble | - |
Solubility in Methanol | Slightly soluble | - |
Log P (Octanol/Water) | ~7.6 (estimated) | Indicates high lipophilicity |
The solubility and partition behavior of methyl linolelaidate are important considerations for its applications and interactions with various systems, including potential biological interactions [13] [17] [25].
Methyl linolelaidate, like other unsaturated fatty acid esters, is susceptible to oxidation, though its trans configuration provides some differences in oxidative stability compared to its cis counterpart [14] [18]. The oxidation process involves the formation of hydroperoxides as primary oxidation products, which can further decompose to form secondary oxidation products [24] [27].
The oxidative stability of methyl linolelaidate is influenced by several factors, including:
Studies on the oxidation kinetics of methyl linoleate, which is structurally similar to methyl linolelaidate except for the configuration of the double bonds, provide insights into the oxidation behavior of these compounds [14] [18]. The oxidation rate decreases with increasing depth or amount of the compound, indicating that oxygen diffusion into the bulk phase is a limiting factor [14] [18]. For instance, at a depth of 5 mm, the relative oxidation rate of methyl linoleate is approximately 0.14 times that of a thin film without diffusion limitations [18].
The oxidation rate also decreases with decreasing oxygen partial pressure [18]. The saturation constant of oxygen for the oxidation of methyl linoleate has been estimated to be approximately 1.23 kPa, which is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (approximately 21 kPa) [18]. This suggests that even at relatively low oxygen partial pressures, oxidation can proceed at a significant rate if other conditions are favorable [18].
The oxidation of methyl linolelaidate leads to the formation of hydroperoxides as primary oxidation products [24] [27]. The process involves the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond, followed by the addition of oxygen to form a peroxyl radical, which then abstracts a hydrogen atom from another molecule to form a hydroperoxide [24] [27].
In the case of methyl linoleate, four conjugated diene hydroperoxides have been identified as the main products of oxidation [27]:
For methyl linolelaidate, which already has trans double bonds at positions 9 and 12, the hydroperoxide formation pattern would be different, but the positions of hydroperoxide formation (at carbons 9 and 13) would likely be similar due to the similar positions of the double bonds [24] [27].
The ratio of different hydroperoxide isomers formed during oxidation is influenced by factors such as oxygen pressure and substrate concentration [27]. For instance, in the oxidation of methyl linoleate, the ratio of cis,trans to trans,trans hydroperoxides increases with increasing substrate concentration, but is independent of oxygen pressure [27].
Table 4: Factors Affecting Oxidative Stability and Hydroperoxide Formation in Methyl Linolelaidate
Factor | Effect on Oxidation | Notes |
---|---|---|
Trans Configuration | Increases stability | Compared to cis configuration |
Depth/Amount | Decreases rate | Due to oxygen diffusion limitations |
Oxygen Partial Pressure | Increases rate | Saturation constant ~1.23 kPa |
Temperature | Increases rate | Higher temperatures accelerate oxidation |
Light Exposure | Increases rate | Photoxidation pathway |
Substrate Concentration | Affects isomer ratio | Higher concentration increases cis,trans ratio |